{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both fluorinated benzyl and methoxy-methylbenzoate moieties, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of 2,4-difluorobenzyl chloride with ammonia or an amine to form the corresponding benzylamine.
Esterification: The benzylamine intermediate is then reacted with 4-methoxy-2-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Oxidation: The final step involves the oxidation of the ester to introduce the oxoethyl group, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxoethyl group.
Substitution: The fluorinated benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE involves its interaction with specific molecular targets. The fluorinated benzyl group may enhance binding affinity to certain enzymes or receptors, while the oxoethyl and methoxy-methylbenzoate moieties contribute to its overall bioactivity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-methoxybenzoate
- 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-methylbenzoate
- 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-ethoxy-2-methylbenzoate
Uniqueness
What sets {[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE apart from similar compounds is the combination of its fluorinated benzyl and methoxy-methylbenzoate groups. This unique structure imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications.
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 4-methoxy-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO4/c1-11-7-14(24-2)5-6-15(11)18(23)25-10-17(22)21-9-12-3-4-13(19)8-16(12)20/h3-8H,9-10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEHGROAPWBNPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.